3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3-bromo-4-chloro-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-5-3(8)1-2-4(6(5)10)13(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCHUDBIIJBRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228883-47-2 | |
| Record name | 3-bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of benzene derivatives followed by sulfonylation. For instance, the compound can be synthesized by reacting 3-bromo-4-chloro-2-fluorobenzene with chlorosulfonic acid under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups, making the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and fluorine sources, often in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Typical nucleophiles include amines, alcohols, and thiols, which react under basic or neutral conditions.
Major Products Formed
EAS Reactions: Substituted benzene derivatives with additional halogen or other electrophilic groups.
Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonyl thiol derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Therapeutic Compounds
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it suitable for creating biologically active molecules. For instance, it can be used to synthesize sulfonamide derivatives, which have been shown to possess antimicrobial properties .
1.2 Structure-Activity Relationship Studies
Research has demonstrated that modifications to the sulfonamide nitrogen and other functional groups can enhance the biological activity of derived compounds while reducing toxicity . Such structure-activity relationship studies are crucial for developing new drugs that target resistant bacterial strains or cancer cells.
1.3 Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies have indicated that derivatives of 3-bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride can inhibit the growth of various cancer cell lines, such as HeLa cells, by disrupting critical biochemical pathways .
Material Science Applications
2.1 Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing advanced polymers. Its reactivity allows for the incorporation of functional groups into polymer chains, enhancing properties such as thermal stability and mechanical strength.
2.2 Dyes and Pigments
The compound's unique structure makes it suitable for synthesizing dyes and pigments used in various industrial applications. The presence of halogens can impart specific optical properties, making these derivatives valuable in textile and coating industries.
Environmental Chemistry
3.1 Biodegradation Studies
Research into the environmental impact of halogenated compounds is essential due to their persistence in ecosystems. Studies have focused on the biodegradation pathways of compounds like this compound, assessing their potential toxicity to aquatic life and soil microorganisms . Understanding these pathways is crucial for assessing environmental risks associated with their use.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in the synthesis of biologically active molecules and advanced materials .
Comparison with Similar Compounds
Key Analogues and Their Properties
The following compounds share structural or functional similarities:
Commercial and Industrial Relevance
- Cost and Accessibility : Unlike 4-bromo-2-fluorobenzenesulfonyl chloride (readily available from TCI Chemicals), the target compound lacks commercial listings, suggesting specialized synthesis requirements .
- Potential Applications: Based on analogues, it may serve as a precursor for sulfonamide antibiotics or herbicide intermediates. However, the absence of patent data underscores the need for exploratory research .
Biological Activity
3-Bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. Its structure features a benzene ring substituted with bromine, chlorine, and fluorine atoms, alongside a sulfonyl chloride functional group. This unique combination of substituents contributes to its reactivity and potential biological activity. Despite limited specific studies on this compound, insights can be drawn from related compounds and their biological properties.
- Molecular Formula: C₆H₂BrClF₁O₂S
- Molecular Weight: Approximately 307.95 g/mol
The presence of halogens typically enhances the lipophilicity and bioactivity of sulfonyl chlorides, making them suitable candidates for further biological evaluation. The sulfonyl chloride group is known for its electrophilic nature, facilitating nucleophilic substitution reactions that are crucial in the synthesis of biologically active molecules.
The mechanism of action for this compound primarily involves its reactivity as an electrophile. The sulfonyl chloride group reacts with nucleophiles, leading to the formation of various substitution products, which can include sulfonamides or sulfonate esters. This reactivity is pivotal in organic synthesis and medicinal chemistry.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit notable biological properties. For instance:
- Antimicrobial Activity: Related sulfonyl chlorides have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Their effectiveness often correlates with the presence of halogen substituents.
- Antitumor Activity: Some compounds in the same class have shown potential in inhibiting tumor growth and angiogenesis, indicating possible applications in cancer therapy.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Bromo-6-chloro-2-fluorobenzene-1-sulfonyl chloride | Structure | Limited data; potential for antimicrobial activity |
| 3-Bromo-4-chloroaniline | Similar halogen substitutions | Known antibacterial properties |
| Sulfathiazole derivatives | Contains sulfonamide group | Effective against various bacterial strains |
Case Studies
- Antibacterial Studies : Research on similar sulfonyl chlorides has indicated their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. For example, compounds exhibiting MIC values ranging from 15.625 to 125 μM against MRSA suggest a promising avenue for further investigation into the antibacterial properties of this compound .
- Antitumor Activity : In studies evaluating compounds with similar electrophilic characteristics, some have been shown to inhibit tumor growth in chick chorioallantoic membrane assays, demonstrating significant antiangiogenic effects .
Q & A
Basic: What are the standard synthetic routes for 3-bromo-4-chloro-2-fluorobenzene-1-sulfonyl chloride, and how are intermediates characterized?
Answer:
The synthesis typically involves sequential halogenation and sulfonation steps:
Halogenation: Electrophilic substitution on benzene introduces bromine, chlorine, and fluorine groups. For example, bromine may be introduced via FeBr₃-catalyzed bromination, followed by chlorination using Cl₂/AlCl₃ .
Sulfonation: Sulfur trioxide (SO₃) in H₂SO₄ introduces the sulfonic acid group, which is subsequently converted to the sulfonyl chloride using PCl₅ or thionyl chloride .
Characterization Methods:
- Multinuclear NMR (¹H, ¹³C, ¹⁹F): To confirm substituent positions and electronic environments.
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
- X-Ray Crystallography: Resolves steric effects from bulky substituents (e.g., Br, Cl) .
Basic: How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitutions?
Answer:
The compound’s reactivity is governed by:
- Steric Hindrance: The bromo and chloro groups at positions 3 and 4 create steric bulk, slowing reactions at the sulfonyl chloride group.
- Electronic Effects: Fluorine’s electron-withdrawing nature activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols).
Methodological Insight:
Kinetic studies using varying nucleophiles (e.g., aniline vs. bulky tert-butylamine) reveal rate differences. For example, secondary amines exhibit slower reaction rates due to steric clashes .
Advanced: What strategies mitigate competing side reactions (e.g., dehalogenation) during coupling reactions involving this compound?
Answer:
Side reactions arise from harsh conditions (e.g., high temperatures, strong bases). Mitigation approaches include:
- Temperature Control: Reactions performed at 0–25°C to prevent Br/Cl bond cleavage.
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings without dehalogenation .
- Protecting Groups: Temporarily masking the sulfonyl chloride (e.g., as a sulfonamide) stabilizes the compound during metal-mediated reactions .
Data Example:
| Condition | Yield (%) | Dehalogenation Byproduct (%) |
|---|---|---|
| 80°C, No Catalyst | 45 | 22 |
| 25°C, Pd(PPh₃)₄ | 78 | <5 |
Advanced: How do solvent polarity and proticity affect the stability of this compound?
Answer:
The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Key stability findings:
- Non-Polar Solvents (e.g., DCM, Toluene): Minimize hydrolysis. Storage under anhydrous conditions (Molecular sieves, N₂ atmosphere) extends shelf life.
- Protic Solvents (e.g., MeOH, H₂O): Rapid hydrolysis to the sulfonic acid occurs, even at room temperature .
Experimental Validation:
- TGA/DSC Analysis: Reveals decomposition onset at 120°C in dry vs. 40°C in humid environments.
- ¹H NMR Stability Monitoring: Detects sulfonic acid formation in D₂O within 1 hour .
Advanced: What computational methods predict regioselectivity in reactions involving this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model:
- Electrophilic Attack Sites: Fukui indices identify the sulfonyl chloride as the most electrophilic center.
- Transition State Analysis: Predicts activation barriers for competing pathways (e.g., sulfonamide vs. sulfonate formation) .
Case Study:
DFT-guided optimization of amidation reactions reduced byproduct formation from 18% to 3% by selecting a low-polarity solvent (THF over DMF) .
Basic: What analytical techniques resolve structural ambiguities in derivatives of this compound?
Answer:
- 2D NMR (COSY, NOESY): Correlates proton environments to confirm substituent positions.
- XPS (X-Ray Photoelectron Spectroscopy): Differentiates Br (70 eV) and Cl (200 eV) binding energies.
- HPLC-MS: Detects trace impurities (e.g., dehalogenated byproducts) in synthetic batches .
Advanced: How is this compound utilized in the synthesis of bioactive molecules?
Answer:
It serves as a key intermediate in:
- Anticancer Agents: Sulfonamide derivatives inhibit carbonic anhydrase IX .
- Antibiotics: Coupling with β-lactam precursors enhances bacterial membrane penetration .
Synthetic Protocol:
React with a primary amine (e.g., benzylamine) in DCM/Et₃N to form sulfonamide.
Purify via silica gel chromatography (Hexane:EtOAc = 4:1).
Validate bioactivity via enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
